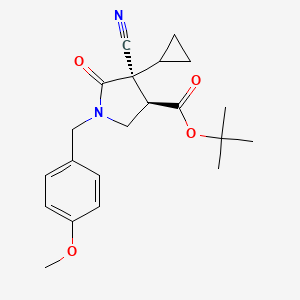

tert-Butyl (3R,4S)-4-cyano-4-cyclopropyl-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Description

tert-Butyl (3R,4S)-4-cyano-4-cyclopropyl-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a cyclopropane ring, a cyano group, and a 4-methoxybenzyl (PMB) substituent. The tert-butyl ester moiety enhances stability and solubility, while the cyclopropane ring introduces steric constraints that may influence reactivity or binding interactions .

Properties

Molecular Formula |

C21H26N2O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

tert-butyl (3R,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C21H26N2O4/c1-20(2,3)27-18(24)17-12-23(11-14-5-9-16(26-4)10-6-14)19(25)21(17,13-22)15-7-8-15/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3/t17-,21+/m1/s1 |

InChI Key |

NVXNRAHUHWCDMD-UTKZUKDTSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CN(C(=O)[C@@]1(C#N)C2CC2)CC3=CC=C(C=C3)OC |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(C(=O)C1(C#N)C2CC2)CC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HP11: (2R,3R,4S,5R)-2-(6-amino-8-((4-methoxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- Structural Similarities : Shares the 4-methoxybenzyl group, which is critical for modulating solubility and receptor interactions.

- Key Differences : HP11 contains a purine core and a hydroxymethyltetrahydrofuran ring instead of a pyrrolidine-5-one scaffold.

- Synthesis : HP11 was synthesized in 59% yield via column chromatography (Biotage SNAP column, MeOH/EtOAc eluent) with 98% purity (UV/254 nm) .

- Implications : The purine backbone in HP11 suggests nucleoside analog activity, whereas the target compound’s pyrrolidine-5-one core may serve as a protease inhibitor precursor.

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate (HD-0021)

- Structural Similarities : Both compounds feature a tert-butyl ester and (3R,4S) stereochemistry.

- Key Differences: HD-0021 lacks the cyano and cyclopropyl groups but includes a carbamate-protected amine.

- Safety Profile : HD-0021’s safety data sheet highlights precautions for handling (e.g., skin/eye irritation risks) but lacks toxicity or stability data .

- Implications: The amine group in HD-0021 may enable peptide coupling, whereas the cyano group in the target compound could participate in click chemistry or nitrile hydrolysis.

tert-Butyl (3R,4S)-4-(4-ethoxyphenyl)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

- Structural Similarities : Contains a tert-butyl ester and aryl substituent (4-ethoxyphenyl vs. 4-methoxybenzyl).

- Key Differences: The ethoxyphenyl group and mesyloxy-methyl substituent differ from the target’s cyclopropyl-cyano motif.

Comparative Data Table

Research Findings and Implications

- Replacing methoxy with ethoxy (as in the piperidine derivative) may alter metabolic stability .

- Synthetic Challenges : The cyclopropane ring in the target compound introduces steric hindrance, which could complicate synthetic steps compared to HD-0021’s linear tetrahydrofuran .

- Reactivity: The cyano group’s electron-withdrawing nature may stabilize the pyrrolidine ring, whereas the mesyloxy group in the piperidine derivative offers versatility in functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.